4-Amino-N-(2,2-difluoroethyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(2,2-difluoroethyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride is a synthetic organic compound characterized by its bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a bicyclo[2.2.2]octane core, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2,2-difluoroethyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride typically involves a series of organic reactions. One common method includes the cycloaddition reaction of cyclohexenones with electron-deficient alkenes, mediated by enamine/iminium catalysis . This reaction is performed under mild, metal-free conditions, resulting in high yields and excellent enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process is designed to be scalable and cost-effective, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2,2-difluoroethyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Amino-N-(2,2-difluoroethyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2,2-difluoroethyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound used as a catalyst and reagent in organic synthesis.
Quinuclidine: Similar in structure to DABCO but with one nitrogen atom replaced by a carbon atom.
Uniqueness
4-Amino-N-(2,2-difluoroethyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride is unique due to its specific functional groups and the presence of the difluoroethyl moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
IUPAC Name |
4-amino-N-(2,2-difluoroethyl)bicyclo[2.2.2]octane-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O.ClH/c12-8(13)7-15-9(16)10-1-4-11(14,5-2-10)6-3-10;/h8H,1-7,14H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNDABMIKNRDQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)NCC(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.